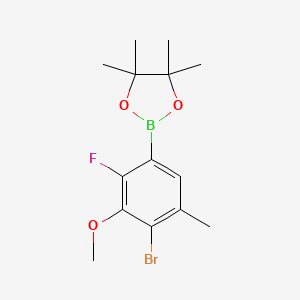
2-(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, methoxy, and methyl groups on the phenyl ring, which can influence its reactivity and applications.
Preparation Methods
The synthesis of 2-(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of the corresponding aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
2-(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Typical reagents include aryl halides and palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
2-(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors.
Medicine: Research is ongoing into the use of boronic acid derivatives in drug development, including anticancer and antibacterial agents.
Industry: The compound is used in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid derivative. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems.
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic acid derivatives with different substituents on the phenyl ring. These compounds may have varying reactivity and applications based on the nature and position of the substituents. For example:
Phenylboronic Acid: Lacks the additional substituents and has different reactivity.
4-Bromo-2-fluorophenylboronic Acid: Similar structure but without the methoxy and methyl groups.
2-Methoxyphenylboronic Acid: Contains a methoxy group but lacks the bromine and fluorine atoms.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and suitability for particular applications.
Properties
Molecular Formula |
C14H19BBrFO3 |
|---|---|
Molecular Weight |
345.01 g/mol |
IUPAC Name |
2-(4-bromo-2-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BBrFO3/c1-8-7-9(11(17)12(18-6)10(8)16)15-19-13(2,3)14(4,5)20-15/h7H,1-6H3 |
InChI Key |
RIIMZDPSTFDCDU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)OC)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















